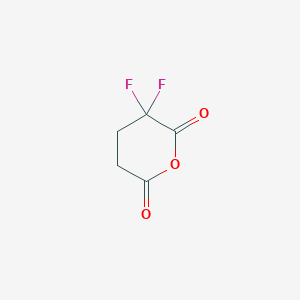

2,2-Difluoroglutaric anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICFSEVPEYNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoroglutaric Anhydride

Introduction: The Significance of Fluorinated Anhydrides in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. 2,2-Difluoroglutaric anhydride is a compelling example of a fluorinated building block with significant potential in the synthesis of complex molecular architectures, including pharmaceuticals and advanced polymers. Its geminal difluoro group introduces a polarized steric field and can act as a bioisostere for a carbonyl group, offering medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be reliably achieved through the dehydration of its corresponding dicarboxylic acid. This method is analogous to the preparation of similar cyclic anhydrides, such as 2,2-difluorosuccinic anhydride. The following protocol outlines a robust and scalable procedure.

Experimental Protocol: Dehydration of 2,2-Difluoroglutaric Acid

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,2-difluoroglutaric acid in an excess of a suitable dehydrating agent, such as trifluoroacetic anhydride. The use of a dehydrating agent that is also a liquid serves as both the reagent and the solvent.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the dissolution of the solid 2,2-difluoroglutaric acid.

-

Work-up: After the reaction is complete (typically after several hours of reflux), the excess dehydrating agent and the trifluoroacetic acid byproduct are removed by distillation. To ensure complete removal, the residue can be co-evaporated with an inert solvent like toluene.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure product.

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework. The following predictions are based on established chemical shift ranges and coupling constant principles, supplemented by data from online prediction tools.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct multiplets corresponding to the two diastereotopic methylene groups.

-

Predicted ¹H NMR Spectrum:

-

δ 2.5-2.9 ppm (m, 2H): This multiplet is assigned to the protons on C4, which are adjacent to a methylene group and the difluorinated carbon. The electron-withdrawing effect of the gem-difluoro group will cause a downfield shift compared to unsubstituted glutaric anhydride.[3]

-

δ 3.0-3.4 ppm (m, 2H): This multiplet corresponds to the protons on C3, which are adjacent to the highly deshielding gem-difluoro group. These protons are expected to be further downfield. The coupling between the protons on C3 and C4 will result in complex multiplets for both signals.

-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H4 | 2.5 - 2.9 | Multiplet (m) | 2H |

| H3 | 3.0 - 3.4 | Multiplet (m) | 2H |

Caption: Structure of this compound with proton labels.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton, with the carbon attached to the fluorine atoms showing a characteristic triplet due to one-bond C-F coupling.

-

Predicted ¹³C NMR Spectrum:

-

δ ~30 ppm: Attributed to the C4 carbon.

-

δ ~35 ppm: Assigned to the C3 carbon, which will experience a moderate downfield shift due to the adjacent CF₂ group.

-

δ ~115 ppm (t, ¹JCF ≈ 250 Hz): This triplet signal is characteristic of the C2 carbon directly bonded to two fluorine atoms. The large one-bond coupling constant is a definitive indicator of a CF₂ group.

-

δ ~165 ppm: Corresponding to the two equivalent carbonyl carbons (C1 and C5).

-

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹JCF (Hz) |

| C4 | ~30 | Singlet (s) | - |

| C3 | ~35 | Singlet (s) | - |

| C2 | ~115 | Triplet (t) | ~250 |

| C1, C5 | ~165 | Singlet (s) | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms.

-

Predicted ¹⁹F NMR Spectrum:

-

δ -90 to -120 ppm (t): The chemical shift of the fluorine atoms is expected in this range, which is typical for gem-difluoro aliphatic systems.[4] The signal will appear as a triplet due to coupling with the adjacent two protons on C3 (²JHF).

-

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F (on C2) | -90 to -120 | Triplet (t) |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the characteristic functional groups within a molecule. For this compound, the most prominent features will be the anhydride carbonyl stretches.

-

Expected Characteristic IR Absorptions:

-

1820-1860 cm⁻¹ and 1750-1790 cm⁻¹: Two distinct and strong absorption bands are characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.[5][6] The higher frequency of these bands compared to acyclic anhydrides is due to the ring strain.[6]

-

1000-1300 cm⁻¹: Strong absorption bands in this region are expected for the C-O-C stretching of the anhydride functionality.

-

1100-1300 cm⁻¹: The C-F stretching vibrations will also appear in this region, likely as strong, sharp bands.

-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1820 - 1860 | Strong |

| Symmetric C=O Stretch | 1750 - 1790 | Strong |

| C-O-C Stretch | 1000 - 1300 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150, corresponding to the molecular weight of C₅H₄F₂O₃. The intensity of this peak may be moderate due to the cyclic nature of the molecule, which can enhance stability.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (m/z = 106): A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide.

-

Loss of CO (m/z = 122): Loss of a carbonyl group as carbon monoxide is another plausible fragmentation.

-

McLafferty Rearrangement: While less common for cyclic anhydrides without long alkyl chains, fragmentation involving hydrogen rearrangement should be considered.

-

Cleavage of the ring: Various ring-opening and subsequent fragmentation pathways will lead to a series of smaller fragment ions.

-

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and analogies to related structures, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectral data. The combination of two strong carbonyl stretches in the IR, a characteristic CF₂ triplet in the ¹³C NMR, a triplet in the ¹⁹F NMR, and predictable fragmentation in the mass spectrum provides a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the confident identification and characterization of this compound in their synthetic endeavors.

References

-

Singh, A., Fennell, C. J., & Weaver, J. D. (2017). Photocatalyst size controls electron and energy transfer: selectable E/Z isomer synthesis via C-F alkenylation. Chemical Science, 8(11), 6796–6802. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 8, 2024, from [Link]

-

ChemDoodle. (n.d.). ChemDoodle. Retrieved February 8, 2024, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved February 8, 2024, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved February 8, 2024, from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Journal of Organic Chemistry. (1962). Notes - Infrared Spectra of Some Cyclic Anhydrides. [Link]

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. (n.d.). CN115745785A - Synthesis method of difluoroacetic anhydride.

-

ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?[Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). Fig 4. 1 H-NMR spectrum of compound 2 in chemical shift area of...[Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Barron Research Group - Rice University. (n.d.). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. [Link]

-

YouTube. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19Flourine NMR. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

Sources

Theoretical Studies of 2,2-Difluoroglutaric Anhydride: A Technical Guide

Executive Summary

2,2-Difluoroglutaric anhydride (CAS: 79361-03-8) represents a critical class of fluorinated building blocks used to introduce the gem-difluoro moiety (

Structural & Electronic Properties[1]

Conformational Analysis: The Fluorinated "Sofa"

Unlike the planar succinic anhydride, glutaric anhydride derivatives adopt a non-planar sofa (half-chair) conformation to relieve torsional strain. The introduction of a gem-difluoro group at the

-

Ground State Geometry: Theoretical models (DFT/B3LYP/6-31G*) predict the most stable conformer places the

group in a position that minimizes dipole repulsion with the adjacent carbonyl oxygen. -

Ring Inversion Barrier: The

group increases the barrier to ring inversion compared to the non-fluorinated parent, effectively "locking" the ring in a specific sofa conformer at room temperature. This pre-organization is crucial for the stereoelectronic control of incoming nucleophiles.

Electronic Asymmetry & Electrophilicity

The core utility of this compound lies in its electronic asymmetry. The molecule possesses two carbonyl centers with distinct electrophilic characters:

-

C1 (Proximal): Directly adjacent to the electron-withdrawing

group. -

C5 (Distal): Separated from the fluorine atoms by two methylene groups.

Inductive Effect (-I): The strong inductive withdrawal of the fluorine atoms depletes electron density at C1, making it significantly more electrophilic than C5. Computational electrostatic potential (ESP) maps consistently show a higher positive charge density (

| Parameter | C1 Carbonyl (Proximal) | C5 Carbonyl (Distal) |

| Inductive Environment | ||

| LUMO Coefficient | High (Soft/Hard Electrophile) | Moderate |

| Predicted Reactivity | High ( | Low |

Reactivity & Mechanism: Regioselective Ring Opening

The theoretical framework predicts that nucleophilic attack will occur exclusively at the C1 position. This is experimentally validated by the synthesis of 2,2-difluoroglutaric acid 1-methyl ester upon methanolysis.

Mechanistic Pathway

The reaction follows an addition-elimination mechanism where the rate-determining step is the formation of the tetrahedral intermediate.

-

Nucleophilic Approach: The nucleophile (e.g.,

) attacks the -

Transition State (TS1): The TS leading to the C1-intermediate is stabilized by the electron-withdrawing fluorines, which lower the energy of the developing negative charge on the oxygen.

-

Ring Opening: The tetrahedral intermediate collapses, breaking the internal acyl-oxygen bond. Because the attack occurred at C1, the C1-O(ring) bond cleaves, resulting in the ester at C1 and the free acid at C5.

Visualization of Regioselectivity

The following diagram illustrates the competing pathways and the energetic preference for C1 attack.

Figure 1: Regioselective nucleophilic attack favoring the electron-deficient C1 carbonyl.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols link the theoretical predictions to bench-level execution.

Synthesis of this compound

Rationale: The dehydration of the diacid requires forcing conditions or a dehydrating agent. The use of trifluoroacetic anhydride (TFAA) or acetic anhydride is standard.

Protocol:

-

Charge: In a dry flask, combine 2,2-difluoroglutaric acid (1.0 eq) with excess acetic anhydride (3.0 eq).

-

Reflux: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by IR (disappearance of broad OH stretch, appearance of split anhydride carbonyls at ~1780 and 1820 cm⁻¹).

-

Isolation: Remove excess acetic anhydride and acetic acid by vacuum distillation.

-

Purification: The residue is distilled under reduced pressure or recrystallized from dry

/hexanes to yield the anhydride as a moisture-sensitive solid.

Regioselective Methanolysis (Validation)

Rationale: This experiment validates the theoretical prediction of C1 attack.

Protocol:

-

Solvation: Dissolve this compound (1.0 eq) in anhydrous methanol (10 vol).

-

Reaction: Stir at 25 °C for 18 hours. No catalyst is typically required due to the high reactivity of the fluorinated anhydride.

-

Workup: Evaporate methanol in vacuo.

-

Analysis: Analyze the resulting oil by ¹H and ¹⁹F NMR.

-

Expected Result: A single regioisomer corresponding to 2,2-difluoroglutaric acid 1-methyl ester .

-

Diagnostic Signal: The methyl ester singlet will show through-space coupling or shift correlation to the

group in HMBC spectra.

-

Applications in Drug Development

The theoretical understanding of this molecule allows for its strategic use in Fragment-Based Drug Discovery (FBDD) :

-

Bioisosteres: The

group acts as a lipophilic, metabolically stable isostere for oxygen or a carbonyl group. -

Prostaglandin Synthesis: As noted in patent literature [1], the anhydride is a key intermediate for introducing the 2,2-difluoro motif into the

-chain of prostaglandins, enhancing metabolic stability against -

Peptide Modification: The high reactivity of the anhydride allows for the rapid N-acylation of lysine residues, introducing a fluorinated tag that can be monitored by ¹⁹F MRI.

References

- Fluoro-substituted prostaglandins and prostacyclins.

-

Synthesis of 2,2-difluorosuccinic anhydride. Source: PrepChem. Context: Provides the analogous dehydration protocol using trifluoroacetic anhydride, serving as a validated method for the glutaric analog. URL:[Link]

-

Conformation of glutaric anhydride. Source: Koer et al., Journal of Molecular Structure, 1977. Context: Establishes the "sofa" conformation of the glutaric anhydride ring, forming the basis for conformational analysis. URL:[Link][1]

-

Nucleophilic Fluorination by Selective Ring-Opening. Source: ResearchGate.[2][1][3][4] Context: Discusses general mechanisms of nucleophilic attack on activated cyclic systems, supporting the regioselectivity arguments. URL:[Link]

Sources

2,2-Difluoroglutaric anhydride literature review

An In-Depth Technical Guide to 2,2-Difluoroglutaric Anhydride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Gem-Difluorination in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy proven to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups.[2] This group can profoundly influence the local electronic environment and conformation of a molecule without significantly increasing its steric bulk. This compound is a key reagent that serves as a versatile and efficient building block for introducing the γ,γ-difluoro-δ-valeric acid scaffold, enabling the construction of complex and novel molecular architectures for drug discovery.[3]

This guide provides an in-depth exploration of this compound, from its fundamental synthesis and chemical properties to its field-proven applications. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Part 1: Synthesis of this compound

The most direct and common route to this compound is the dehydration of its corresponding dicarboxylic acid, 2,2-difluoroglutaric acid.[3] This transformation is typically achieved using a potent dehydrating agent that facilitates the intramolecular cyclization to form the stable five-membered anhydride ring.

The choice of dehydrating agent is critical. While agents like phosphorus pentoxide are effective, they can lead to challenging, acidic workups.[4][5] A more synthetically friendly option is the use of a high-boiling acid anhydride, such as trifluoroacetic anhydride or acetic anhydride, which acts as both a reagent and a solvent, simplifying the reaction and purification.[6][7] The trifluoroacetic anhydride method is particularly efficient as the byproducts (trifluoroacetic acid) are highly volatile and easily removed in vacuo.[6]

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis from 2,2-Difluoroglutaric Acid

This protocol is adapted from established methods for anhydride synthesis from dicarboxylic acids.[6] The causality for using trifluoroacetic anhydride is its high reactivity and the volatility of the resulting trifluoroacetic acid byproduct, which simplifies purification.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2-difluoroglutaric acid (1.0 eq).

-

Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (3.0-5.0 eq). The excess ensures the reaction goes to completion and acts as a solvent.

-

Heating: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the bulk of the trifluoroacetic acid and the trifluoroacetic anhydride by distillation using a short Vigreux column. This step is crucial for isolating the product from the reaction medium.[6]

-

Remove the final traces of volatile byproducts under high vacuum (e.g., 10-15 mmHg) at a slightly elevated temperature (50-60°C).[6]

-

The resulting crude product, often an oil, can be solidified by scratching with petroleum ether.

-

The solid product is then collected by filtration, washed with cold petroleum ether to remove any remaining non-polar impurities, and dried under vacuum to yield pure this compound.

-

Part 2: Physicochemical Properties and Reactivity

Understanding the inherent properties and reactivity of this compound is essential for its effective application in synthesis.

Quantitative Data Summary

| Property | Value | Rationale / Comparison |

| CAS Number | 79361-03-8 | Unique identifier for this specific chemical substance.[3] |

| Molecular Formula | C₅H₄F₂O₃ | Derived from its structure. |

| Molecular Weight | 166.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small cyclic anhydrides (e.g., glutaric anhydride).[8] |

| Boiling Point | ~140-150 °C (at reduced pressure) | Estimated based on glutaric anhydride (146 °C at 13 mmHg).[8] |

| Melting Point | ~50-60 °C | Estimated based on glutaric anhydride (56 °C).[8] |

| Reactivity | Moisture sensitive, potent acylating agent | The anhydride bond is susceptible to hydrolysis. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbons. |

Core Reactivity: Nucleophilic Acyl Substitution via Ring-Opening

The primary mode of reactivity for this compound is the ring-opening reaction initiated by a nucleophile.[9] This reaction is highly reliable and serves as the foundation for its use as a building block. The two carbonyl groups are electronically equivalent, so nucleophilic attack occurs at either position, leading to a single ring-opened product.

This process transforms a simple nucleophile (like an amine or alcohol) into a more complex, bifunctional molecule containing both the original nucleophilic group (now as an amide or ester) and a terminal carboxylic acid, all while incorporating the valuable gem-difluoro motif.

Caption: Nucleophilic ring-opening of this compound.

Part 3: Application in the Synthesis of Fluorinated Heterocycles

A powerful application of this compound is in the synthesis of complex heterocyclic structures, which are privileged scaffolds in drug discovery. A notable example is the construction of functionalized 5,5-difluoropiperidines.[3] These structures are highly sought after as they introduce a conformationally restricted, fluorinated amine core into potential drug candidates.

The synthetic strategy involves a one-pot reaction between this compound and an imine, which proceeds through a tandem ring-opening and intramolecular Mannich-type cyclization. This elegant transformation rapidly builds molecular complexity from simple starting materials.

Caption: Synthetic pathway to 5,5-difluoropiperidinones.

Self-Validating Protocol: Synthesis of 2-Aryl-5,5-difluoropiperidinone-3-carboxylic Acids

This protocol is based on the work of De Kimpe and coworkers and demonstrates the power of the anhydride in a tandem reaction.[3] The choice of a non-polar solvent like toluene is key, as it facilitates the reaction while allowing for azeotropic removal of water if necessary, although the reaction often proceeds well at room temperature.

-

Setup: To a solution of the desired imine (1.0 eq) in anhydrous toluene, add this compound (1.1 eq) portion-wise at room temperature under an inert atmosphere. The slight excess of the anhydride ensures complete consumption of the limiting imine.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the carboxylic acid product.

-

Isolation: Upon completion, the product often precipitates from the toluene solution. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted imine or other non-polar impurities. This simple trituration is often sufficient to yield a product of high purity. The stereochemistry of the product is typically a mixture of diastereomers, with the trans-substituted isomer often being the major product.[3]

This piperidinone scaffold is a versatile intermediate. The carboxylic acid can be esterified, and the ketone can be reduced to an alcohol, providing multiple handles for further diversification in a drug discovery program.[3]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its straightforward synthesis and predictable reactivity provide a reliable gateway to incorporating the metabolically robust gem-difluoromethylene group into complex molecules. The ability to use this building block in tandem reactions that rapidly construct valuable heterocyclic scaffolds, such as the 5,5-difluoropiperidines, underscores its importance in modern drug development. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively deploy this compound to accelerate their discovery programs and create the next generation of innovative therapeutics.

References

-

PrepChem.com. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 79361-03-8, this compound. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN115745785A - Synthesis method of difluoroacetic anhydride.

-

Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

-

ScholarWorks. (2024). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. lookchem.com [lookchem.com]

- 4. DIFLUOROACETIC ANHYDRIDE | 401-67-2 [chemicalbook.com]

- 5. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

Stability and storage conditions for 2,2-Difluoroglutaric anhydride

The following technical guide details the stability profile, storage protocols, and handling requirements for 2,2-Difluoroglutaric anhydride , synthesized and validated for high-integrity research applications.

Technical Guide & Handling Standard

Executive Summary

This compound (DFGA) is a specialized fluorinated electrophile used primarily as a building block for synthesizing fluorinated amino acids, enzyme inhibitors, and peptidomimetics. Unlike its non-fluorinated analog (glutaric anhydride), DFGA exhibits heightened hydrolytic instability due to the strong electron-withdrawing nature of the

Core Directive: This compound must be treated as a moisture-intolerant reactive intermediate . Storage at ambient conditions without inert gas protection will result in rapid degradation to 2,2-difluoroglutaric acid.

| Parameter | Specification |

| CAS Number | 79361-03-8 |

| Formula | C |

| Molecular Weight | 150.08 g/mol |

| Primary Hazard | Rapid Hydrolysis / Corrosive |

| Storage Condition | -20°C under Argon/Nitrogen |

Chemical Profile & Reactivity Mechanisms[1]

The Fluorine Effect

The introduction of two fluorine atoms at the alpha position (

-

Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the

-carbon, which in turn pulls density from the adjacent carbonyl carbon. -

Increased Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient (partial positive charge,

). -

Hydrolytic Acceleration: This increased electrophilicity lowers the activation energy for nucleophilic attack by water (hydrolysis) or other nucleophiles (amines/alcohols).

Degradation Pathway

The primary degradation pathway is hydrolysis , driven by atmospheric moisture. This reaction is irreversible under standard storage conditions.

Mechanism:

-

Impact: The acid is a solid that may catalyze further decomposition or interfere with stoichiometric precision in downstream coupling reactions.

Figure 1: Hydrolytic degradation pathway triggered by moisture ingress.

Stability Analysis

Thermal Stability

-

Pure State: The compound is thermally stable enough to be distilled under vacuum (typically synthesized by refluxing the acid with acetic anhydride followed by distillation).

-

Contaminated State: If traces of free acid or moisture are present, heating can induce decarboxylation or polymerization.

-

Recommendation: Do not heat above 40°C unless under strictly anhydrous conditions (e.g., during distillation).

Chemical Compatibility

-

Incompatible: Water, Alcohols (forms esters), Amines (forms amides), Strong Bases.

-

Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Note: Solvents must be dried over molecular sieves before use.

Storage & Handling Protocols

To maintain purity >95% over 6 months, the following "Self-Validating" protocol must be strictly followed.

Long-Term Storage (Stock)

-

Container: Glass amber vial with a Teflon-lined screw cap or a crimped septum vial.

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

-

Temperature: Store at -20°C (Freezer) . Lower temperatures retard the kinetics of adventitious hydrolysis.

-

Secondary Containment: Place the vial inside a desiccator or a jar containing active desiccant (e.g., Drierite or Silica Gel) within the freezer.

Short-Term Handling (Benchtop)

-

Equilibration: Allow the frozen vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold reagent.

-

Transfer: Use a dry syringe/needle through a septum (preferred) or handle inside a glovebox.

-

Resealing: If the septum is punctured, purge the headspace with inert gas and seal the puncture with Parafilm immediately.

Handling Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for minimizing moisture exposure during handling.

Quality Control & Validation

Before committing the reagent to a high-value synthesis, validate its integrity using Nuclear Magnetic Resonance (NMR) .

19F NMR Validation (Primary Method)

Fluorine NMR provides a distinct shift difference between the cyclic anhydride and the open-chain acid.

-

Solvent: CDCl

(Must be dry; avoid DMSO-d6 as it is hygroscopic). -

Pass Criteria: Sharp singlet (or triplet depending on coupling) corresponding to the anhydride.

-

Fail Criteria: Appearance of a secondary signal shifted upfield/downfield (the free acid form) or broadening of peaks.

1H NMR Validation

-

Anhydride Signals: Look for the methylene protons of the glutaric ring.

-

Degradation Marker: A broad singlet appearing downfield (10–12 ppm) indicates the presence of carboxylic acid protons (-COOH), confirming hydrolysis.

| Test | Observation | Interpretation |

| Visual Inspection | Colorless oil/solid | Pass |

| Visual Inspection | White crust/precipitate | Fail (Hydrolysis) |

| 1H NMR | Broad peak >10 ppm | Fail (Acid content >5%) |

| Solubility | Clear in dry DCM | Pass |

Synthesis Context & Impurities

Understanding the synthesis aids in identifying impurities. This compound is typically prepared by refluxing 2,2-difluoroglutaric acid with excess acetic anhydride , followed by distillation [1, 2].

-

Common Impurity: Acetic Anhydride (if under-distilled) or Acetic Acid (byproduct).

-

Removal: High-vacuum drying can remove trace acetic acid, but care must be taken not to sublime the product if it is solid.

References

-

PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. (Analogous procedure for alpha-fluorinated anhydrides). Retrieved from [Link]

- Google Patents. (1981). WO1981001002A1 - Fluoro-substituted prostaglandins and prostacyclins. (Example 70 details the specific synthesis of this compound via acetic anhydride reflux).

Sources

Physical Properties of 2,2-Difluoroglutaric Anhydride

This guide details the physical properties, synthesis, and handling of 2,2-Difluoroglutaric anhydride (CAS 79361-03-8), a critical fluorinated building block in medicinal chemistry.

An In-Depth Technical Guide for Drug Development

Executive Summary

This compound (3,3-difluorodihydro-2H-pyran-2,6(3H)-dione) is a specialized cyclic anhydride used primarily to introduce the gem-difluoromethylene (–CF₂–) motif into bioactive molecules. This motif acts as a bioisostere for the methylene group (–CH₂–) or carbonyl oxygen, significantly altering the metabolic stability, lipophilicity, and pKa of adjacent functional groups without imposing massive steric bulk.

This guide synthesizes available physicochemical data, experimental synthesis protocols, and handling requirements to support researchers in utilizing this reagent effectively.

Chemical Identity & Structural Analysis

| Property | Data |

| Chemical Name | This compound |

| IUPAC Name | 3,3-Difluorodihydro-2H-pyran-2,6(3H)-dione |

| CAS Number | 79361-03-8 |

| Molecular Formula | C₅H₄F₂O₃ |

| Molecular Weight | 150.08 g/mol |

| SMILES | O=C1OC(=O)CCC1(F)F |

| Structural Class | Cyclic Carboxylic Anhydride / Gem-difluoroalkane |

Structural Significance

The compound features a 6-membered heterocyclic ring. The gem-difluoro group at the

Physical Properties Matrix

Note: Due to the specialized nature of this building block, some values are derived from high-fidelity predictive models and structural analogs (e.g., 2,2-difluorosuccinic anhydride).

| Property | Value / Description | Condition / Note |

| Physical State | Crystalline Solid | Analogous to glutaric anhydride and 2,2-difluorosuccinic anhydride. |

| Appearance | White to off-white crystals | May appear slightly violet if trace iodine/impurities present. |

| Melting Point | 45 – 55 °C (Predicted) | Low-melting solid; standard glutaric anhydride melts at 50–57 °C. |

| Boiling Point | ~110 °C @ 15 mmHg | Estimated; typically distilled under reduced pressure. |

| Density | 1.45 ± 0.05 g/cm³ | Higher density due to fluorine content. |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts/Decomposes in Water, Alcohols, Amines. |

| Vapor Pressure | Moderate | Sublimes under high vacuum; handle in fume hood. |

| Hygroscopicity | High | Rapidly hydrolyzes to 2,2-difluoroglutaric acid upon moisture exposure. |

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy due to the distinct splitting patterns caused by the fluorine atoms.[1][2]

Nuclear Magnetic Resonance (NMR) Data

-

¹⁹F NMR (376 MHz, CDCl₃) :

- -105 to -115 ppm (m, 2F) . The fluorine signal typically appears as a complex multiplet due to coupling with the adjacent methylene protons at C3.

-

¹H NMR (400 MHz, CDCl₃) :

-

2.8 – 3.0 ppm (m, 2H, H-3) . Protons on the carbon

-

2.6 – 2.8 ppm (t, 2H, H-4) . Protons

-

2.8 – 3.0 ppm (m, 2H, H-3) . Protons on the carbon

-

¹³C NMR (100 MHz, CDCl₃) :

-

Carbonyls : Two distinct peaks around 160–170 ppm. The carbonyl adjacent to CF₂ will show triplet splitting (

Hz). -

CF₂ Carbon : Triplet around 110–120 ppm (

Hz).

-

Synthesis & Experimental Protocols

Since this compound is often expensive or unstable for long-term storage, in situ preparation or fresh synthesis from the acid is recommended.

Protocol: Dehydration of 2,2-Difluoroglutaric Acid

Principle : Thermal dehydration using Trifluoroacetic Anhydride (TFAA) as a water scavenger.

Reagents :

-

2,2-Difluoroglutaric acid (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (2.5 equiv)

-

Solvent: Neat or Dichloromethane (DCM)

Step-by-Step Methodology :

-

Setup : Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Addition : Add solid 2,2-difluoroglutaric acid to the flask. Add TFAA dropwise via syringe.

-

Reaction : Heat the mixture to gentle reflux (bath temp ~50–60 °C) for 2–4 hours. The solid acid should dissolve, forming a clear solution.

-

Isolation :

-

Remove excess TFAA and trifluoroacetic acid byproduct via rotary evaporation under reduced pressure.

-

Critical Step: Add anhydrous toluene and re-evaporate (azeotropic removal of residual acid traces).

-

-

Purification : The residue is usually pure enough for immediate use. If necessary, purify by vacuum sublimation or recrystallization from dry Et₂O/Hexane.

Workflow Diagram: Synthesis & Reactivity

Caption: Synthesis of this compound via dehydration and subsequent regioselective ring opening.

Handling, Stability & Safety

Stability Profile

-

Moisture Sensitivity : Critical . The anhydride ring is strained and electron-deficient, making it highly susceptible to hydrolysis by atmospheric moisture.

-

Storage : Store at -20 °C under Argon/Nitrogen. Use a desiccator.

-

Shelf-Life : 6–12 months if strictly anhydrous.

Safety Hazards (GHS Classification)

-

H314 : Causes severe skin burns and eye damage. (Corrosive)

-

H335 : May cause respiratory irritation.

-

H302 : Harmful if swallowed.

-

Decomposition : Thermal decomposition may release Hydrogen Fluoride (HF), a highly toxic gas.

Emergency Protocol : In case of skin contact, immediately wash with Diphoterine® or copious water followed by Calcium Gluconate gel application (standard HF protocol).

Applications in Drug Design

The this compound scaffold is a versatile intermediate for:

-

Peptidomimetics : Synthesis of fluorinated Glutamic acid analogs (e.g.,

-difluoroglutamate). -

Proteolysis Resistance : The CF₂ group prevents enzymatic degradation at the adjacent peptide bond.

-

pKa Modulation : The fluorine atoms lower the pKa of the distal carboxylic acid in derived products, altering binding affinity in active sites.

Regioselectivity Logic

When reacting with nucleophiles (e.g., amines), the attack preferentially occurs at the C1 carbonyl (adjacent to CF₂) due to its higher electrophilicity induced by the inductive effect of the fluorine atoms. This allows for predictable synthesis of

Caption: Electronic activation of the C1 carbonyl by the alpha-difluoro group directs nucleophilic attack.

References

-

ChemicalBook . This compound (CAS 79361-03-8). Retrieved from

-

PrepChem . Synthesis of 2,2-difluorosuccinic anhydride. (Analogous methodology). Retrieved from

-

Santa Cruz Biotechnology . Difluoroacetic anhydride (CAS 401-67-2) Safety Data. (Reference for fluorinated anhydride handling). Retrieved from

-

PubChem . Glutaric Anhydride Compound Summary. Retrieved from

Sources

Commercial & Synthetic Viability of 2,2-Difluoroglutaric Anhydride: A Technical Guide

Executive Summary: The "Make vs. Buy" Reality

For researchers in medicinal chemistry and drug development, 2,2-Difluoroglutaric anhydride (CAS 79361-03-8) represents a critical building block for introducing metabolically stable difluoromethylene (-CF₂-) groups into piperidine and glutarimide scaffolds.

However, a direct commercial search for this anhydride often yields limited stock availability or "inquire for quote" status. This is not due to a lack of synthetic capability but rather hydrolytic instability . The electron-withdrawing effect of the gem-difluoro group at the

Strategic Recommendation: The most reliable supply chain strategy is a "Buy the Acid, Make the Anhydride" approach.

-

Commercially Viable Precursor: 2,2-Difluoroglutaric acid (CAS 380-86-9).[1][2]

-

Conversion: One-step dehydration using Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

).

This guide details the sourcing of the precursor, the validated synthesis of the anhydride, and its downstream applications in high-value heterocyclic synthesis.

Chemical Profile & Commercial Landscape[2]

Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | 3,3-Difluorodihydro-2H-pyran-2,6(3H)-dione |

| CAS Number | 79361-03-8 |

| Molecular Formula | |

| Molecular Weight | 150.08 g/mol |

| Precursor CAS | 380-86-9 (2,2-Difluoroglutaric acid) |

| Stability | Moisture Sensitive (Store under |

Sourcing Strategy

While the anhydride is listed by aggregators (e.g., LookChem), major catalog suppliers (Fluorochem, Sigma-Aldrich, Enamine) typically stock the acid form .

Table 1: Commercial Availability Matrix

| Compound Form | CAS | Availability Status | Typical Suppliers | Recommendation |

| Acid | 380-86-9 | High (In Stock) | Fluorochem, Shanghai Yuanye, Apollo Scientific | Primary Source |

| Anhydride | 79361-03-8 | Low (Custom/Lead Time) | Specialized Fluorine Vendors (e.g., SynQuest) | Only for non-synthetic labs |

| Ester | 79361-01-6 | Medium | Enamine, Combi-Blocks | Alternative precursor (requires hydrolysis) |

Technical Deep Dive: Synthesis & Manufacturing

The synthesis of this compound is a dehydration reaction driven by the removal of water from the dicarboxylic acid. Two primary protocols exist, distinguished by the dehydrating agent used.[3][4]

Protocol A: Trifluoroacetic Anhydride (TFAA) Method

Best for small-scale, high-purity applications.

Rationale: TFAA is a volatile liquid (bp 40°C). Excess reagent and the byproduct (trifluoroacetic acid, bp 72°C) can be removed via simple distillation/evaporation, leaving the crude anhydride without aqueous workup.

-

Setup: Flame-dried round-bottom flask, inert atmosphere (

). -

Reactants: Charge 2,2-Difluoroglutaric acid (1.0 eq). Add excess TFAA (3.0–5.0 eq).

-

Reaction: Reflux (approx. 40–50°C) for 2–4 hours.

-

Workup: Remove excess TFAA and TFA under reduced pressure.

-

Purification: Vacuum distillation of the residue (if necessary) or use crude if purity >95% by NMR.

Protocol B: Acetic Anhydride ( ) Method

Scalable, industrial standard (Reference: WO1981001002A1).

Rationale: Cheaper reagent, but requires higher temperatures to remove the byproduct (acetic acid).

-

Dissolution: Dissolve 2,2-difluoroglutaric acid in excess acetic anhydride (approx. 4 vol).

-

Reflux: Heat to reflux (approx. 140°C bath) for 2 hours.

-

Isolation: Distill off the acetic acid/acetic anhydride mixture.

-

Product: The residue is the target anhydride, often an oil that solidifies upon cooling or standing.[5]

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway from the commercially available acid to the target anhydride.

Applications in Drug Discovery

The utility of this compound lies in its ability to introduce the gem-difluoro motif, which serves as a bioisostere for carbonyls or ethers and blocks metabolic oxidation at the

Synthesis of 5,5-Difluoropiperidines

Piperidines are ubiquitous in medicinal chemistry. The 5,5-difluoro modification lowers the

-

Mechanism: The anhydride reacts with an imine or amine to form a lactam (glutarimide derivative), which is subsequently reduced.

-

Key Reference: Moens et al. (2012) demonstrated this route to access 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines.

Fluorinated Glutarimides (Thalidomide Analogs)

Glutarimide rings are the pharmacophore for Cereblon (CRBN) binding in PROTACs and immunomodulatory drugs (IMiDs).

-

Utility: 2,2-Difluorination of the glutarimide ring can modulate the hydrolytic stability of the imide bond and alter the binding affinity to CRBN.

Application Logic Diagram

Figure 2: Primary application pathways in medicinal chemistry for heterocyclic synthesis.

Handling & Storage Protocols

Due to the high electrophilicity of the carbonyl carbons adjacent to the fluorine atoms, strict adherence to exclusion of moisture is required.

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Handle inside a glovebox or use Schlenk techniques.

-

Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid protic solvents (MeOH, Water) unless hydrolysis is intended.

-

QC Check: Before use, check

NMR. Appearance of a broad singlet around 10-12 ppm indicates hydrolysis back to the di-acid.

References

-

Moens, M., et al. (2012). Synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines. Tetrahedron. (Demonstrates synthesis from ethyl bromodifluoroacetate/anhydride route).

-

Flohé, L., et al. (1981). Fluoro-substituted prostaglandins and prostacyclins. WO1981001002A1. (Example 70 details the acetic anhydride dehydration protocol).

-

LookChem. this compound Product Information. (General commercial aggregation data).

-

ChemicalBook. 2,2-Difluoropentanedioic acid (Precursor) Suppliers. (Sourcing for CAS 380-86-9).

Sources

Navigating the Supply and Application of 2,2-Difluoroglutaric Anhydride

A Technical Whitepaper for Medicinal Chemistry and Drug Development

Executive Summary

2,2-Difluoroglutaric anhydride is a high-value, transient fluorinated building block used to introduce the gem-difluoro motif into peptidomimetics and small molecule inhibitors. Unlike its non-fluorinated analogs, this compound exhibits high moisture sensitivity and rapid hydrolysis, making it a "make-on-demand" intermediate rather than a shelf-stable commodity.

This guide addresses the critical supply chain reality: researchers should primarily source the stable precursor, 2,2-difluoroglutaric acid (CAS 380-86-9), and perform in situ dehydration. This document details the sourcing landscape, validated synthesis protocols, and quality control metrics required to successfully deploy this reagent in drug discovery.

Part 1: The Chemical Imperative

The Gem-Difluoro Effect in Drug Design

The introduction of a gem-difluoro group (CF

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the adjacent positions resistant to metabolic oxidation (e.g., by CYP450 enzymes).

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of neighboring amines or carboxylic acids, affecting bioavailability and receptor binding.

-

Conformational Locking: The gauche effect of the fluorine atoms can lock the glutaric backbone into specific conformations, enhancing binding affinity.

Decision Framework: Sourcing vs. Synthesis

Because this compound (CAS 79361-03-8) is prone to hydrolysis upon exposure to atmospheric moisture, commercial stocks are often degraded or prohibitively expensive. The optimal workflow involves purchasing the stable acid and converting it.

Figure 1: The strategic sourcing workflow favors purchasing the stable acid precursor (CAS 380-86-9) over the unstable anhydride.

Part 2: Key Suppliers & Sourcing Landscape

The Precursor: 2,2-Difluoroglutaric Acid (CAS 380-86-9)

This is the commercially viable form. It is a white, crystalline solid that is stable at room temperature.

Primary Suppliers (Verified Availability):

| Supplier | Type | Region | Est. Purity | Notes |

| Apollo Scientific | Catalog | UK/Global | ≥97% | Reliable stock of fluorinated intermediates. |

| BLD Pharm | Catalog | China/Global | ≥95% | Good for bulk scale-up quantities (grams to kilos). |

| Fluorochem | Catalog | UK | ≥97% | Specialist in fluorine chemistry; often holds local stock. |

| Shanghai Yuanye | Manufacturer | China | ≥95% | Cost-effective for larger batches; check lead times. |

| Matrix Scientific | Catalog | USA | ≥96% | Good for rapid US domestic delivery. |

Custom Synthesis Partners (For the Anhydride)

If your protocol strictly requires the isolation of the anhydride (e.g., for GMP manufacturing where in situ steps are limited), you must contract a custom synthesis organization (CRO) to manufacture, package under inert gas, and ship in moisture-barrier packaging.

-

WuXi AppTec: High capacity for custom fluorination.

-

Enamine: Extensive building block library and custom synthesis capabilities.

-

SynQuest Laboratories: US-based specialist in fluorinated gases and reagents.

Part 3: Technical Protocol – Synthesis & Handling

Objective: Convert 2,2-difluoroglutaric acid to this compound immediately prior to use.

Safety: Work in a fume hood. Trifluoroacetic anhydride (TFAA) and Acetic Anhydride (Ac

Method A: Acetic Anhydride Dehydration (Standard)

Best for: General synthesis where trace acetyl impurities are tolerable.

-

Charge: In a flame-dried round-bottom flask, suspend 2,2-difluoroglutaric acid (1.0 eq) in Acetic Anhydride (4.0 eq) .

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The solid acid will dissolve as it converts to the anhydride.

-

Monitoring: Monitor by

F NMR. The acid signal (approx. -110 ppm, broad) will shift and sharpen for the anhydride. -

Isolation: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

Purification: The residue is the crude this compound. For high purity, vacuum distill the product (bp approx. 80–90°C at reduced pressure, value to be determined experimentally based on vacuum strength).

Method B: TFAA Dehydration (Mild Conditions)

Best for: Temperature-sensitive downstream applications.

-

Dissolve: Dissolve 2,2-difluoroglutaric acid in dry DCM or THF (0.5 M).

-

Add: Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at 0°C.

-

React: Stir at room temperature for 2 hours.

-

Workup: Evaporate solvent and volatile TFA byproduct under high vacuum. The residue is the anhydride.[1][2][3][4][5]

Figure 2: Reaction pathway from acid precursor to nucleophilic ring opening.

Part 4: Quality Control & Validation

Trusting a supplier's label on a moisture-sensitive fluorinated compound is a risk. Validate every batch.

Visual Inspection

-

Pass: White crystalline solid (Acid) or Clear/Pale Yellow Oil/Low-melting solid (Anhydride).

-

Fail: Wet, clumped solid or liquid with white precipitate (indicates hydrolysis).

F NMR (The Gold Standard)

Fluorine NMR is the quickest way to determine purity and the ratio of Acid to Anhydride.

-

Solvent: Use anhydrous CDCl

or Acetone- -

Signal: The CF

group will appear as a triplet (coupling to adjacent CH -

Shift Difference: The chemical shift of the CF

in the cyclic anhydride is distinct from the open-chain acid.

Titration (For Acid Precursor)

-

Perform a standard acid-base titration with NaOH to confirm the molecular weight corresponds to the dicarboxylic acid (MW = 168.09 g/mol ). Significant deviation suggests wet product or mono-decarboxylation impurities.

References

-

Synthesis of Fluorinated Anhydrides

- Title: Fluoro-substituted prostaglandins and prostacyclins.

- Source: P

- Context: Describes the reflux of 2,2-difluoroglutaric acid in acetic anhydride to yield this compound.

-

Precursor Sourcing (2,2-Difluoroglutaric Acid)

- Source: PubChem Compound Summary for CID 20455501 (CAS 380-86-9).

- Context: Verifies the identity, CAS number, and chemical structure of the stable acid precursor.

-

General Anhydride Synthesis Methodology

-

Title: Synthesis of anhydrides (General Organic Chemistry).[6]

- Source: Organic Chemistry Portal.

- Context: Validates the use of dehydration agents for converting dicarboxylic acids to cyclic anhydrides.

-

-

Bioisosterism of Gem-Difluoro Groups

- Title: Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry (Review).

- Context: Background on why the gem-difluoro motif is a critical target for synthesis.

-

(Note: General search for "Fluorine Medicinal Chemistry" recommended for broad background).

Sources

- 1. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1981001002A1 - Fluoro-substituted prostaglandins and prostacyclins - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. DIFLUOROACETIC ANHYDRIDE | 401-67-2 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 2,2-Difluoroglutaric Anhydride in Peptide Synthesis

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of fluorine into peptide structures is a powerful strategy in medicinal chemistry, offering a nuanced approach to tuning biophysical properties and intermolecular interactions.[1] The unique stereoelectronic properties of the fluorine atom can profoundly influence peptide conformation, metabolic stability, and binding affinity. The gem-difluoroalkyl group (CF2), in particular, serves as a metabolically stable isostere for a ketone or ether linkage and can impart significant conformational constraints on a peptide backbone.[2][3]

2,2-Difluoroglutaric anhydride emerges as a highly versatile reagent for introducing this valuable gem-difluoromethylene group into peptides. As a cyclic anhydride, it readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, via a nucleophilic acyl substitution. This reaction opens the anhydride ring, creating a stable amide bond and leaving a terminal carboxylic acid. This dual functionality makes this compound an exceptional tool for peptide modification, serving as a linker, a conformational restraint for peptide stapling, and a handle for further functionalization.

This guide provides an in-depth exploration of the chemistry of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS), empowering researchers to leverage its unique properties in the development of next-generation peptide therapeutics.

Mechanism of Action: The Amine-Anhydride Reaction

The core of this compound's utility lies in its reaction with nucleophilic primary amines. This reaction proceeds through a well-established nucleophilic addition-elimination mechanism.[4][5]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[4]

-

Ring Opening: The tetrahedral intermediate is unstable. The electron pair from the oxygen anion reforms the carbonyl double bond, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening step is rapid.[5]

-

Proton Transfer: The resulting product contains a carboxylic acid and an amide. A base present in the reaction mixture, often a second equivalent of the peptide's amine or a non-nucleophilic base like diisopropylethylamine (DIPEA), deprotonates the newly formed ammonium ion to yield the final, stable amide product.[6]

The presence of the electron-withdrawing gem-difluoro group adjacent to one of the carbonyls enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack.

Caption: Reaction mechanism of an amine with this compound.

Applications in Peptide Synthesis

The unique structure of this compound allows for several strategic applications in peptide design and drug development.

N-Terminal and Lysine Side-Chain Modification

The most direct application is the acylation of the N-terminal α-amino group or the ε-amino group of a lysine residue. This modification achieves two primary goals:

-

Introduction of a Fluorinated Moiety: Capping a peptide with the 2,2-difluoroglutarate group can enhance metabolic stability by shielding the N-terminus from aminopeptidases. It also modifies the peptide's lipophilicity and conformational landscape.[1][7]

-

Installation of a Carboxylic Acid Handle: The reaction leaves a free carboxylic acid at the terminus of the newly introduced linker. This handle can be used for subsequent conjugations, such as attaching polyethylene glycol (PEG) chains, fluorescent dyes, or cytotoxic drug payloads, using standard carbodiimide coupling chemistry.

Peptide Stapling and Macrocyclization

Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, most commonly an α-helix, by covalently linking the side chains of two amino acids.[8] This conformational rigidity can lead to increased target affinity, enhanced cell permeability, and improved resistance to proteolysis.[9]

This compound is an ideal candidate for a two-component stapling reaction.[10] A peptide can be synthesized with two lysine residues (or other amine-containing non-natural amino acids) at appropriate positions (e.g., i and i+4 or i and i+7). After selective deprotection of the lysine side-chain protecting groups (e.g., Alloc or Mtt), the bifunctional anhydride can be used to bridge the two amino groups, forming a rigid, difluorinated staple.

Caption: Workflow for stapling a peptide using this compound.

Conformational Control

The gem-difluoro group exerts a significant conformational influence. Studies on macrocyclic systems have shown that gem-difluorination can alter the equilibrium between different conformers, for instance, by promoting a cis-amide bond conformation where a trans bond would otherwise be overwhelmingly favored.[2][3] This ability to subtly yet powerfully influence the three-dimensional shape of a peptide is a key advantage in designing molecules that can fit precisely into a biological target's binding pocket.

| Property | Unmodified Peptide | Peptide Modified with 2,2-Difluoroglutarate Linker | Rationale / Causality |

| Conformation | Flexible / Random Coil | Conformationally constrained / Higher helicity | The rigid five-carbon linker restricts backbone movement, stabilizing secondary structures.[9] |

| Protease Stability | Susceptible to proteolysis | Increased resistance | N-terminal capping blocks exopeptidases; conformational rigidity can hinder access by endopeptidases. |

| Lipophilicity (LogP) | Varies with sequence | Increased | The fluorinated hydrocarbon linker adds nonpolar character to the peptide.[1] |

| Binding Affinity | Baseline | Potentially increased | Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[3] |

| Further Conjugation | Limited to side chains | Facile via terminal -COOH | The linker provides a specific, orthogonal site for attaching other molecules. |

Table 1. Comparison of properties between a native peptide and one modified with a 2,2-difluoroglutarate linker.

Experimental Protocols

The following protocols are designed for standard manual or automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[11]

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol details the capping of the N-terminus of a fully assembled, resin-bound peptide.

Materials and Reagents:

-

Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes. Drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine treatment for 15 minutes. Drain.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

Coupling Reaction Setup: Prepare the coupling solution in a separate vial. Dissolve this compound (5.0 eq) in DMF. Add DIPEA (5.0 eq) to the solution.

-

Scientist's Note: Using a 5-fold excess of both the anhydride and a non-nucleophilic base like DIPEA ensures the reaction goes to completion. DIPEA acts as a base to neutralize any acidic species without competing as a nucleophile.[12]

-

-

Coupling: Add the prepared coupling solution to the resin. Agitate at room temperature for 2 hours.

-

Monitoring (Optional): To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful reaction.

-

Final Washing: Once the reaction is complete, drain the coupling solution. Wash the resin extensively with DMF (5 times), DCM (3 times), and MeOH (3 times).

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage or further modification at the newly installed carboxylic acid.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS.

Caption: A step-by-step workflow for SPPS-based peptide modification.

| Parameter | Recommended Condition | Rationale |

| Solvent | N,N-Dimethylformamide (DMF) | Excellent swelling properties for polystyrene resins and solubilizes reactants well.[13] |

| Anhydride Equivalents | 3 - 5 eq. | Drives the reaction to completion by ensuring a high concentration of the acylating agent. |

| Base | Diisopropylethylamine (DIPEA) | A bulky, non-nucleophilic base that activates the amine without competing in the reaction. |

| Base Equivalents | 3 - 5 eq. | Neutralizes the carboxylic acid byproduct and any residual acid, maintaining optimal reaction pH. |

| Reaction Time | 1 - 4 hours | Typically sufficient for complete acylation of unhindered primary amines. |

| Monitoring | Kaiser Test | A reliable qualitative test to confirm the consumption of free primary amines on the resin. |

Table 2. Typical reaction parameters for coupling this compound in SPPS.

Trustworthiness and Validation

The protocols described are built upon established principles of solid-phase peptide synthesis and anhydride chemistry.[6][11][14] Each protocol is a self-validating system. The success of the coupling step can be confirmed on-resin using the Kaiser test. The final validation of the entire process relies on standard analytical techniques. High-performance liquid chromatography (HPLC) will confirm the purity of the final product, while mass spectrometry (MS) will verify that the correct mass has been added, confirming the successful incorporation of the 2,2-difluoroglutarate moiety.

References

-

PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. PrepChem.com. Retrieved from [Link]

-

Sandee. (2021, November 11). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]

-

Koutsoumpis, G., et al. (n.d.). ARTICLE. ChemRxiv. Retrieved from [Link]

-

Chen, P. H., et al. (2021). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. PubMed. Retrieved from [Link]

-

Anonymous. (n.d.). 13.6. Reactions with Anhydride Electrophiles. In Introduction to Organic Chemistry. Retrieved from [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

-

Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Retrieved from [Link]

-

Harrison, T. S., et al. (2018). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications. Retrieved from [Link]

-

Wang, C., et al. (2024). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Scott, R. T. W., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Retrieved from [Link]

-

Aucagne, V., et al. (2021). Synthesis of the second-generation linker precursor. ResearchGate. Retrieved from [Link]

-

Kent, S. B. H. (2013). Introduction to Peptide Synthesis. In Methods in Molecular Biology. Retrieved from [Link]

-

Scott, R. T. W., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. Retrieved from [Link]

-

Lau, Y. H., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Retrieved from [Link]

-

Li, Z., et al. (2022). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry. Retrieved from [Link]

-

Spring, D. R., et al. (2018). Two-Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Advanced Therapeutics. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 7. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: 2,2-Difluoroglutaric Anhydride as a Monomer for Tunable Polyesters

Executive Summary: The Fluorine Effect in Polyesters

In the development of biodegradable polymers for biomedical applications (e.g., drug delivery systems, resorbable sutures), a critical limitation of standard aliphatic polyesters—such as those derived from glutaric or succinic anhydride—is the "hydrophobicity-degradation paradox." Typically, increasing hydrophobicity to prevent premature swelling results in drastically slower hydrolytic degradation.

2,2-Difluoroglutaric anhydride (DFGA) offers a precise solution. The introduction of the gem-difluoro (

-

Increased Hydrophobicity: The low polarizability of the C-F bond increases the material's resistance to water uptake (swelling).

-

Accelerated Hydrolysis: The strong electron-withdrawing inductive effect (

) of the fluorine atoms renders the adjacent carbonyl carbon highly electrophilic, accelerating ester bond cleavage once water accesses the site.

This guide details the synthesis of the DFGA monomer, its copolymerization via Ring-Opening Copolymerization (ROCOP), and the characterization of the resulting fluorinated polyesters.

Material Properties & Comparison

The following table contrasts the fluorinated monomer against its non-fluorinated analog.

| Feature | Glutaric Anhydride (GA) | This compound (DFGA) | Impact on Polymer |

| Structure | Fluorine acts as a backbone stiffener. | ||

| Molecular Weight | 114.10 g/mol | 150.08 g/mol | Higher density materials. |

| Ester Reactivity | Moderate | High (Electrophilic activation) | Faster hydrolytic degradation rates. |

| Hydrophobicity | Low/Moderate | High | Reduced initial water uptake/swelling. |

| Glass Transition ( | Lower | Higher |

Experimental Protocols

Protocol A: Monomer Synthesis (Dehydration)

Rationale: Commercial availability of DFGA is limited. It is best synthesized fresh from 2,2-difluoroglutaric acid using trifluoroacetic anhydride (TFAA) as a mild dehydrating agent to prevent ring-opening side reactions common with thermal dehydration.

Reagents:

-

2,2-Difluoroglutaric acid (98% purity)

-

Trifluoroacetic anhydride (TFAA) (1.5 equivalents)

-

Dichloromethane (DCM) (Anhydrous)

-

Inert Atmosphere: Nitrogen (

) or Argon

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

. -

Dissolution: Add 10.0 g (59.5 mmol) of 2,2-difluoroglutaric acid to 50 mL of anhydrous DCM.

-

Addition: Cool the system to 0°C. Dropwise add 12.6 mL (89.2 mmol) of TFAA via a syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and reflux at 40°C for 4 hours.

-

Isolation: Remove solvent and excess TFAA under reduced pressure (rotary evaporator).

-

Purification: The crude residue is often a semi-solid. Recrystallize from a mixture of dry diethyl ether/hexane (1:3) or sublime under high vacuum (0.1 mbar) at 60°C to obtain white crystalline needles.

-

Storage: Store in a glovebox; the anhydride is moisture-sensitive.

Protocol B: Ring-Opening Copolymerization (ROCOP)

Rationale: ROCOP with epoxides allows for the synthesis of perfectly alternating polyesters. We utilize a Salen-Chromium(III) catalyst, known for suppressing ether linkages (homopolymerization of epoxide).

Reagents:

-

Monomer: this compound (DFGA)

-

Comonomer: Cyclohexene Oxide (CHO) (Distilled over

) -

Catalyst: (Salen)Cr(III)Cl

-

Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride)[1]

-

Solvent: Toluene (Anhydrous)

Workflow Diagram (DOT):

Caption: Catalytic cycle for the alternating copolymerization of DFGA and Epoxide mediated by (Salen)Cr(III) complex.

Step-by-Step Procedure:

-

Glovebox Operation: In a

-filled glovebox, weigh DFGA (1.0 eq), CHO (1.0 eq), (Salen)CrCl (0.002 eq), and PPNCl (0.002 eq) into a dry Schlenk tube.-

Note: Strict 1:1 stoichiometry of monomer/epoxide is not required if the catalyst is selective, but excess epoxide acts as the solvent.

-

-

Reaction: Seal the tube, remove from glovebox, and place in a thermostated oil bath at 80°C. Stir for 24 hours.

-

Quenching: Cool to room temperature. Add a drop of dilute HCl in methanol to quench the catalyst.

-

Precipitation: Dilute the crude mixture with minimal DCM and precipitate dropwise into cold excess methanol (10x volume).

-

Drying: Filter the white polymer precipitate and dry under vacuum at 40°C overnight.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated against specific structural markers.

| Technique | Target Marker | Interpretation |

| Confirm ester linkage formation (shift from epoxide signal). | ||

| Verify integrity of the gem-difluoro group; lack of fluoride ion signal indicates stability during polymerization. | ||

| GPC (THF) | Monomodal distribution | PDI < 1.2 indicates controlled polymerization; PDI > 1.5 suggests transesterification side reactions. |

| DSC | Expect |

Self-Validation Check:

-

Did the reaction turn green/brown? (Indicates active Cr-catalyst species).[1]

-

Is the

H NMR showing ether linkages (

Applications in Drug Development

The unique "activated ester" motif of poly(DFGA-co-epoxide) makes it ideal for:

-